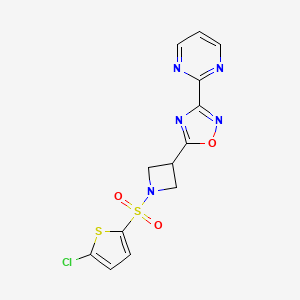

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Beschreibung

The compound 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a pyrimidin-2-yl group at position 3 and a sulfonated azetidine moiety at position 3. This compound is synthesized via multi-step reactions involving sulfonylation of azetidine derivatives followed by cycloaddition or condensation steps, as exemplified in related methodologies . Its design leverages the oxadiazole scaffold’s metabolic stability and the sulfonyl group’s ability to modulate electronic and steric properties.

Eigenschaften

IUPAC Name |

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O3S2/c14-9-2-3-10(23-9)24(20,21)19-6-8(7-19)13-17-12(18-22-13)11-15-4-1-5-16-11/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPCTQICSWUNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic compound notable for its structural diversity and potential biological activities. This compound features a 1,2,4-oxadiazole ring, an azetidine moiety, and a pyrimidine substituent, which collectively suggest a broad spectrum of pharmacological applications. The oxadiazole ring is particularly recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is C13H10ClN5O3S2, with a molecular weight of approximately 383.83 g/mol. The presence of functional groups such as the sulfonyl group enhances its solubility and reactivity, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN5O3S2 |

| Molecular Weight | 383.83 g/mol |

| Structure | 1,2,4-Oxadiazole core with azetidine and pyrimidine moieties |

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit various biological activities. Specifically:

- Antimicrobial Activity : Derivatives of 1,2,4-oxadiazoles have demonstrated significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Some studies have shown that oxadiazole derivatives can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is supported by its structural components that may interact with inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives similar to 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole:

Antimicrobial Studies

A study conducted by Dhumal et al. (2016) investigated the antitubercular activity of oxadiazole derivatives. Compounds containing the 1,3,4-oxadiazole core showed promising results against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .

Anticancer Research

Research published in 2020 examined various oxadiazole derivatives for their anticancer properties. Specific compounds were found to inhibit cell proliferation in breast cancer cell lines significantly .

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within cells. For instance, studies have suggested that these compounds may inhibit key enzymes involved in cancer metabolism or inflammatory processes .

Synthesis Methods

The synthesis of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole can be achieved through several synthetic routes:

- Formation of the Oxadiazole Ring : This typically involves cyclization reactions using amidoximes and carboxylic acids.

- Synthesis of Azetidine : The azetidine ring can be synthesized through cyclization reactions involving nitrogen-containing precursors.

- Final Coupling : The final step involves coupling the sulfonyl-substituted azetidine with the oxadiazole ring under suitable conditions to produce the target compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents on the azetidine ring, the oxadiazole-linked heterocycle, and additional functional groups. Below is a comparative analysis of select analogs:

Substituent Effects on Properties

- Sulfonyl Group: The 5-chlorothiophene sulfonyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-sulfonated analogs like the hydrochloride derivative .

- Heterocyclic vs.

- Chloromethyl Group : In ’s compound, the chloromethyl substituent introduces reactivity for further functionalization, a feature absent in the target compound .

Research Findings and Implications

- Structural Insights: The sulfonyl group’s electron-withdrawing nature likely stabilizes the azetidine ring, as observed in sulfonamide-based azetidinones .

- Synthetic Challenges : Sulfonylation steps require careful control of reaction conditions to avoid byproducts, as highlighted in .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions. For example, three-component cycloaddition using aldehydes, urea, and acetonyl-oxadiazoles under reflux with TMSCl in DMF/MeCN (10–12 h) can yield derivatives with >80% efficiency . For sulfonamide linkages (e.g., the 5-chlorothiophene-sulfonyl-azetidine moiety), sulfonylation of azetidine intermediates with chlorothiophene sulfonyl chlorides in dichloromethane (DCM) at 0–5°C, followed by neutralization with ammonia, is recommended . Optimize stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) and monitor reaction progress via TLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in DMSO- to confirm substitution patterns. For example, the pyrimidinyl proton appears as a doublet at δ 8.5–8.7 ppm, while the oxadiazole carbons resonate at δ 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 452.05) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Key stretches include sulfonyl (S=O, 1350–1150 cm) and oxadiazole (C=N, 1600–1570 cm) .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine and sulfonamide moieties’ known roles in binding ATP pockets. Use fluorescence-based assays (IC determination) at 10–100 µM concentrations. For antimicrobial activity, follow CLSI guidelines with E. coli and S. aureus (MIC via broth microdilution) .

Advanced Research Questions

Q. How can computational methods predict binding modes and selectivity of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 2JAK for kinases). Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Pay attention to the sulfonyl group’s hydrogen-bonding interactions with catalytic lysine residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for variables like buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) .

- Statistical Analysis : Apply ANOVA to evaluate inter-lab variability. For IC discrepancies, re-test under identical conditions with positive controls (e.g., staurosporine for kinase assays) .

- Metabolic Stability : Assess compound degradation in assay media (LC-MS/MS) to rule out false negatives .

Q. How can X-ray crystallography using SHELX/Mercury elucidate the compound’s conformational stability?

- Methodological Answer : Grow single crystals via vapor diffusion (acetonitrile/water, 4°C). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL. Use Mercury CSD 2.0 to visualize intermolecular interactions (e.g., π-stacking between pyrimidine and oxadiazole rings) and calculate void volumes (<5% suggests high lattice stability) .

Q. What structure-activity relationships (SARs) govern the heterocyclic components of this compound?

- Methodological Answer :

- Oxadiazole Ring : Replace with 1,3,4-thiadiazole to assess electronegativity effects on bioactivity.

- Chlorothiophene-Sulfonyl Group : Test analogs with fluorothiophene or methylsulfonyl groups to evaluate hydrophobic vs. electronic contributions.

- Azetidine Spacer : Compare with pyrrolidine or piperidine derivatives to study ring size impact on conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.